molecular formula C11H17BrSi B14343584 {[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane CAS No. 104330-78-1

{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane

Cat. No.: B14343584
CAS No.: 104330-78-1
M. Wt: 257.24 g/mol
InChI Key: UFMWBLOYIMQIIP-UHFFFAOYSA-N
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Description

{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane is an organosilicon compound that features a bromomethyl group attached to a phenyl ring, which is further bonded to a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane typically involves the bromination of a precursor compound. One common method is the bromination of {[2-(Methyl)phenyl]methyl}(trimethyl)silane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form {[2-(Bromomethyl)phenyl]methyl}(trimethyl)silanol.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include {[2-(Azidomethyl)phenyl]methyl}(trimethyl)silane or {[2-(Thiophenylmethyl)phenyl]methyl}(trimethyl)silane.

    Oxidation: The major product is {[2-(Bromomethyl)phenyl]methyl}(trimethyl)silanol.

    Reduction: The major product is {[2-(Methyl)phenyl]methyl}(trimethyl)silane.

Scientific Research Applications

{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and in cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane involves the reactivity of the bromomethyl group. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The trimethylsilyl group can stabilize intermediates and transition states, facilitating the reaction. The phenyl ring provides additional stability through resonance effects.

Comparison with Similar Compounds

Similar Compounds

  • {[2-(Chloromethyl)phenyl]methyl}(trimethyl)silane
  • {[2-(Iodomethyl)phenyl]methyl}(trimethyl)silane
  • {[2-(Methyl)phenyl]methyl}(trimethyl)silane

Uniqueness

{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or iodomethyl analogs. This increased reactivity makes it a valuable intermediate in organic synthesis. Additionally, the trimethylsilyl group imparts stability and lipophilicity, enhancing its utility in various applications.

Properties

CAS No.

104330-78-1

Molecular Formula

C11H17BrSi

Molecular Weight

257.24 g/mol

IUPAC Name

[2-(bromomethyl)phenyl]methyl-trimethylsilane

InChI

InChI=1S/C11H17BrSi/c1-13(2,3)9-11-7-5-4-6-10(11)8-12/h4-7H,8-9H2,1-3H3

InChI Key

UFMWBLOYIMQIIP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1=CC=CC=C1CBr

Origin of Product

United States

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